4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as Compound A) is a pyrrol-2-one derivative characterized by:
- A 3-(dimethylamino)propyl chain at position 1, enhancing solubility and influencing pharmacokinetics.
- A 4-methoxyphenyl substituent at position 5, modulating steric and electronic properties.
- A hydroxyl group at position 3, enabling hydrogen bonding.
Synthetic routes for analogous pyrrol-2-ones typically involve cyclization of precursors under basic conditions, followed by purification via column chromatography or recrystallization . Spectral characterization (NMR, FTIR, HRMS) confirms structural integrity .
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O6/c1-26(2)11-4-12-27-22(16-5-8-18(31-3)9-6-16)21(24(29)25(27)30)23(28)17-7-10-19-20(15-17)33-14-13-32-19/h5-10,15,22,28H,4,11-14H2,1-3H3/b23-21+ |
InChI Key |
KYWNVPCLANSZDX-XTQSDGFTSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Key Structural Analogs and Properties
Core Structure Variations
Dihydropyrimidinone Derivatives
Compounds such as 4-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one replace the pyrrol-2-one core with a dihydropyrimidinone scaffold. Key differences include:
- Reduced Planarity: Dihydropyrimidinone’s non-planar structure may limit π-π stacking interactions.
- Synthetic Accessibility : Higher yields (75–86%) compared to pyrrol-2-ones (44–86%) .
- Bioactivity: Demonstrated antihepatotoxic activity in dihydropyrimidinones, suggesting scaffold-dependent effects .
Pharmacokinetic and Bioactivity Insights
Table 2: Comparative Bioactivity and Physicochemical Data
- LogP Trends : The 4-butoxyphenyl analog’s higher LogP (1.521) vs. Compound A’s methoxyphenyl group suggests tunable lipophilicity via substituent engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
